molecular formula C35H48N2O11Si2 B14305022 5,5'-Carbonylbis{2-[3-(triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione} CAS No. 113402-99-6

5,5'-Carbonylbis{2-[3-(triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione}

Cat. No.: B14305022
CAS No.: 113402-99-6
M. Wt: 728.9 g/mol
InChI Key: XFRYQQKKEYVEKS-UHFFFAOYSA-N
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Description

5,5’-Carbonylbis{2-[3-(triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione} is a complex organosilicon compound that features both isoindole and triethoxysilyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Carbonylbis{2-[3-(triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione} typically involves the reaction of 3-(triethoxysilyl)propyl isocyanate with a suitable isoindole derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5,5’-Carbonylbis{2-[3-(triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione} can undergo various chemical reactions, including:

    Hydrolysis: The triethoxysilyl groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.

    Condensation: The compound can participate in condensation reactions to form cross-linked polymeric structures.

    Substitution: The isoindole moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include water (for hydrolysis), acids or bases (for catalyzing condensation), and nucleophiles such as amines or thiols (for substitution reactions). The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound.

Major Products Formed

The major products formed from these reactions include siloxane-linked polymers, substituted isoindole derivatives, and various cross-linked materials with enhanced mechanical and thermal properties.

Scientific Research Applications

5,5’-Carbonylbis{2-[3-(triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione} has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,5’-Carbonylbis{2-[3-(triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione} involves the interaction of its functional groups with various molecular targets. The triethoxysilyl groups can form strong bonds with hydroxyl-containing surfaces, while the isoindole moiety can interact with biological molecules through hydrogen bonding and π-π interactions. These interactions facilitate the compound’s incorporation into various materials and its potential biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-Carbonylbis{2-[3-(triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione} is unique due to its combination of isoindole and triethoxysilyl functional groups, which provide a versatile platform for various chemical modifications and applications. Its ability to form strong bonds with both organic and inorganic materials makes it particularly valuable in the development of advanced materials and technologies.

Properties

CAS No.

113402-99-6

Molecular Formula

C35H48N2O11Si2

Molecular Weight

728.9 g/mol

IUPAC Name

5-[1,3-dioxo-2-(3-triethoxysilylpropyl)isoindole-5-carbonyl]-2-(3-triethoxysilylpropyl)isoindole-1,3-dione

InChI

InChI=1S/C35H48N2O11Si2/c1-7-43-49(44-8-2,45-9-3)21-13-19-36-32(39)27-17-15-25(23-29(27)34(36)41)31(38)26-16-18-28-30(24-26)35(42)37(33(28)40)20-14-22-50(46-10-4,47-11-5)48-12-6/h15-18,23-24H,7-14,19-22H2,1-6H3

InChI Key

XFRYQQKKEYVEKS-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)CCC[Si](OCC)(OCC)OCC)(OCC)OCC

Origin of Product

United States

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